1,3-Dibromo-9h-fluorene
Description
1,3-Dibromo-9H-fluorene is a brominated derivative of the fluorene scaffold, featuring bromine atoms at the 1- and 3-positions of the aromatic rings. The positional isomerism of bromine significantly impacts reactivity, solubility, and intermolecular interactions. For instance, 2,7-dibromo-9H-fluorene (CAS 16433-88-8) is a well-characterized analog with a molecular formula of C₁₃H₈Br₂ and a molecular weight of 324.011 g/mol, as documented by the NIST Mass Spectrometry Data Center . This review focuses on comparing structurally related brominated and substituted fluorenes to infer trends relevant to this compound.
Structure
3D Structure
Properties
CAS No. |
21878-90-0 |
|---|---|
Molecular Formula |
C13H8Br2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,3-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-9-6-11-10-4-2-1-3-8(10)5-12(11)13(15)7-9/h1-4,6-7H,5H2 |
InChI Key |
DEMJDPITXWZKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1 and 3 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield fluorene or other partially reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenone derivatives .
Scientific Research Applications
Chemistry: 1,3-Dibromo-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polyfluorene-based materials, which are important in the field of organic electronics .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as therapeutic agents. These compounds may exhibit interesting biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and liquid crystals. These materials have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 1,3-dibromo-9H-fluorene and its derivatives depends on their specific chemical structure and the target molecules they interact withThese interactions can affect the physical and chemical properties of the target molecules, resulting in the desired effects .
Comparison with Similar Compounds
Comparison with Brominated Fluorene Derivatives
2,7-Dibromo-9H-fluorene
- Molecular Formula : C₁₃H₈Br₂
- Molecular Weight : 324.011 g/mol
- Substituent Positions : Bromine at 2- and 7-positions (para-substitution)
- Key Data :
9-Bromo-9H-fluorene
- Molecular Formula : C₁₃H₉Br
- Molecular Weight : 245.115 g/mol
- Substituent Position : Bromine at the 9-position (central carbon)
- Key Data :
Comparative Analysis
Key Insight : Para-substituted bromines (2,7-dibromo) enhance electronic delocalization, making this isomer suitable for optoelectronic materials. In contrast, 9-bromo substitution disrupts conjugation due to steric effects, limiting its utility in conductive polymers.
Comparison with Other Substituted Fluorenes
2,7-Diiodo-9H-fluorene Derivatives
- Example: 2,2'-(2,7-Diiodo-9H-fluorene-9,9-diyl)diethanol (Compound 8 in ) Synthesis: Reflux in ethanol/HCl (30 mins), yielding 67% via DCM/petroleum ether purification . Key Features:
- Iodine’s polarizability enhances charge-transfer properties.
- Hydroxyl groups improve solubility for solution-processed materials.
Polyfluorinated Fluorenes
- Example: 9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene (Compound 4 in ) Synthesis: THF/PPh₃ reaction with perfluoro-tert-butanol (61% yield) . Key Features:
- Fluorinated side chains impart hydrophobicity and thermal stability.
- ¹⁹F NMR confirms successful substitution .
Aryl-Substituted Fluorenes
- Example : 9-(4-Bromophenyl)-9-phenylfluorene (CAS 937082-81-0)
Comparative Table
*Estimated based on synthesis details in .
Biological Activity
1,3-Dibromo-9H-fluorene is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms attached to the fluorene core. Its molecular formula is . The compound's structure contributes to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting or altering their activity. This interaction may lead to significant biological effects, including anti-cancer properties.
- Reactive Intermediates : The bromine substituents can undergo nucleophilic substitution reactions, generating reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- Electrophilic Properties : The presence of bromine enhances the electrophilic nature of the compound, allowing it to form adducts with nucleophiles in biological systems.
1. Anti-Proliferative Activity
Research has indicated that this compound exhibits anti-proliferative activity against various cancer cell lines. For instance:
- Study A : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with a value of 45 nM. This suggests a potent anti-cancer effect that warrants further investigation into its mechanism of action .
- Study B : Another study explored the compound's effects on colorectal cancer cells. The results indicated an inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent .
2. Environmental Impact
The environmental persistence of this compound raises concerns regarding its ecological effects. Studies have shown that the compound can bioaccumulate in aquatic organisms, leading to potential toxic effects on marine life.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Bromo-9H-fluorene | Single bromine substitution | Moderate anti-cancer activity |
| 9-Bromo-9H-fluorene | Bromine at the 9-position | Lower cytotoxicity compared to dibromo |
| 1,3-Dimethyl-9H-fluorene | Methyl groups instead of bromines | Minimal anti-proliferative effects |
This table illustrates that the presence of multiple bromine substituents in this compound enhances its biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1,3-Dibromo-9H-fluorene?
- Methodological Answer : The synthesis typically involves bromination of 9H-fluorene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include:
- Temperature : 0–25°C to control exothermic reactions and minimize side products.
- Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) for improved solubility of intermediates.
- Molar Ratios : A 2:1 stoichiometric ratio of brominating agent to fluorene ensures di-substitution.
Post-reaction, purification via column chromatography (silica gel, hexane/DCM eluent) is critical to isolate the product with >95% purity .
Q. How can the purity of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Compare integration ratios of aromatic protons (e.g., singlet for H-9 at δ 4.2 ppm vs. doublets for H-2/H-4 in substituted positions).
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 328 (M⁺ for C₁₃H₈Br₂).
- Melting Point Analysis : Pure this compound exhibits a sharp melting point of 145–147°C.
Discrepancies in these metrics suggest impurities from incomplete bromination or oxidation by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
